TRPV1 Antagonist Potency of N-(6-Methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide Compared to the 4‑Chloro Analog
In the same recombinant human TRPV1 calcium‑flux assay, the 6‑methyl benzothiazole amide exhibited an IC₅₀ of 85 nM, whereas the analogous 4‑chloro derivative (CAS 324758-41-0) showed an IC₅₀ of 320 nM under identical conditions [1]. This represents a 3.8‑fold potency advantage for the 6‑methyl compound.
| Evidence Dimension | TRPV1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 85 nM |
| Comparator Or Baseline | 4-Chloro analog: IC₅₀ = 320 nM |
| Quantified Difference | 3.8‑fold higher potency |
| Conditions | Recombinant human TRPV1, calcium‑flux assay |
Why This Matters
Higher TRPV1 potency at a given concentration translates to a greater therapeutic window in pain models, making the 6‑methyl derivative the preferred choice for TRPV1‑targeted studies.
- [1] Besidski Y, et al. Potent and orally efficacious benzothiazole amides as TRPV1 antagonists. Bioorg Med Chem Lett. 2012;22(19):6205-6211. PMID: 22939234. View Source
